molecular formula C58H107N21O22 B1176685 Rab16B protein CAS No. 128964-24-9

Rab16B protein

Cat. No.: B1176685
CAS No.: 128964-24-9
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Description

Significance of Rab16B in Biological Systems

In plants, Rab16B is known as a Responsive to Abscisic Acid (Rab) gene product. researchgate.netresearchgate.net It belongs to the Group 2 late embryogenesis abundant (LEA) protein family, also referred to as dehydrins. researchgate.netresearchgate.net These proteins are hydrophilic and play a protective role by enhancing osmotic stress tolerance. researchgate.netresearchgate.net Rab16B expression is induced by abscisic acid (ABA) and osmotic stresses such as salinity and drought in various plant tissues. researchgate.netnih.gov It has been implicated in the regulation of stomatal closure, a key mechanism for water conservation during drought. researchgate.net Research highlights Rab16B's contribution to ABA induction and stress response in rice. researchgate.net Studies on the rab16B promoter in rice have identified specific abscisic acid-responsive elements (ABREs) that are crucial for its ABA-inducible expression. researchgate.netnih.gov These ABREs interact with basic leucine (B10760876) zipper (bZIP) transcription factors, which trans-activate Rab gene expression. researchgate.netpnas.org

While the primary focus of available research on Rab16B protein specifically is in plants, the broader context of Rab proteins in other biological systems, including humans, provides valuable insight into their fundamental roles in cellular processes. Rab proteins in general are essential regulators of intracellular membrane trafficking in eukaryotic cells, involved in processes like vesicle formation, movement, docking, and fusion. creativebiolabs.netresearchgate.netnus.edu.sgnih.govnih.gov Dysfunction of Rab proteins has been linked to various diseases in humans, including neurological disorders and cancer. creativebiolabs.netnus.edu.sgnumberanalytics.comtandfonline.com

Historical Context of Rab Protein Discovery and Function

The discovery of Rab proteins dates back to the 1980s. numberanalytics.commolbiolcell.org They were initially identified as Ras-related proteins. numberanalytics.commolbiolcell.org Early work, particularly in yeast with the discovery of Ypt1, a Rab family member, provided the first hints that membrane traffic might require a Ras-like GTPase. molbiolcell.org Subsequent research elucidated their structure, function, and critical role in cellular processes. numberanalytics.com Key discoveries by researchers like Marino Zerial and Peter Novick established that Rab GTPases serve as identity markers for different membrane-bound compartments and orchestrate specific effector molecules to carry out receptor trafficking. molbiolcell.org The understanding of the Rab GTPase cycle, involving cycling between GTP-bound (active) and GDP-bound (inactive) states regulated by GEFs and GAPs, was also a significant historical development. creativebiolabs.netresearchgate.netnus.edu.sgmolbiolcell.org

Classification and Nomenclature of Rab16B within the Rab GTPase Superfamily

Rab16B is classified within the large and diverse Rab GTPase superfamily.

Rab proteins are small GTPases belonging to the Ras superfamily. creativebiolabs.netresearchgate.netnus.edu.sg They are characterized by their ability to bind and hydrolyze GTP. researchgate.netnumberanalytics.com Rab proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. creativebiolabs.netresearchgate.netnus.edu.sg This cycle is regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs) that promote GTP binding and GTPase-Activating Proteins (GAPs) that stimulate GTP hydrolysis. creativebiolabs.netresearchgate.netnus.edu.sgnumberanalytics.com In their active, GTP-bound form, Rab proteins recruit specific effector proteins to membranes, which mediate various steps in membrane trafficking, including vesicle formation, movement along the cytoskeleton, and membrane fusion. researchgate.netnus.edu.sgnih.govnih.gov Rab proteins are typically localized to the cytoplasmic surface of specific intracellular membranes, conferring specificity to vesicular transport pathways. researchgate.netnus.edu.sgnih.govnih.gov

Rab16B is identified as a member of the Rab family of small G proteins. creativebiolabs.net While the search results primarily highlight Rab16B in the context of plant stress response as a dehydrin/LEA protein, the nomenclature places it within the broader Rab family, suggesting an evolutionary relationship or shared structural features with other Rab GTPases involved in membrane trafficking. In plants, the Rab genes, including Rab16B, are known to be induced by ABA and osmotic stress. researchgate.netnih.govmdpi.com The classification of Rab GTPases is often based on sequence homology and functional characteristics. numberanalytics.com

In the context of Oryza sativa (rice), Rab16B is also known as Dehydrin Rab16B. uniprot.orgsciengine.com Its gene symbol is RAB16B. nig.ac.jp Synonyms for the RAB16B gene in rice include rab21, OsLEA28, OsRAB16D, OsRab16d, Rab16d, OsRAB16b, XERO1, OsXERO1, OsRD22, and RD22. nig.ac.jp

Orthologous relationships exist for Rab proteins across different species, indicating conserved functions. genenames.orgmolbiolcell.org While specific orthologs for Rab16B in humans are not explicitly detailed in the search results in the same functional context as the plant protein (stress response), the human genome contains a large number of Rab genes, with over 60 members identified. researchgate.netnus.edu.sgnih.govnumberanalytics.com The human Rab3D protein is listed with the synonym RAB16 in some databases, although its primary function is related to regulated exocytosis in processes like insulin-induced exocytosis and is localized to secretory vesicles. creativebiolabs.netuniprot.orggenecards.org This suggests potential complexity or historical nomenclature variations within the Rab family across different organisms. Phylogenetic analysis of Rab GTPases across eukaryotic species has revealed ancient clades and expansions, indicating conservation and diversification throughout evolution. molbiolcell.orgnih.gov

This compound Identifiers

OrganismProtein NameGene SymbolUniProt AccessionNCBI Taxonomy ID
Oryza sativa (Rice)Dehydrin Rab16BRAB16BQ2R4Z5 uniprot.org39947 uniprot.org
Homo sapiens (Human)Ras-related protein Rab-3D (listed with synonym RAB16)RAB3DP97510 uniprot.org9606 uniprot.org

Note: PubChem primarily catalogs small molecules. Protein identifiers are typically found in databases like UniProt and NCBI Protein.

Synonyms for Rice RAB16B Gene

Synonym
rab21
OsLEA28
OsRAB16D
OsRab16d
Rab16d
OsRAB16b
XERO1
OsXERO1
OsRD22
RD22

Source: SHIGEN database nig.ac.jp

This compound is a member of the Rab family of small GTPases, which are key regulators of intracellular membrane trafficking in eukaryotic cells. creativebiolabs.netnih.govmolbiolcell.orgtandfonline.com These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. creativebiolabs.netnih.govmolbiolcell.org This cycling is crucial for regulating various steps in membrane transport, including vesicle formation, movement, tethering, and fusion. nih.govtandfonline.comphysiology.org Rab16B, specifically, has been studied in the context of plant responses, particularly in rice, where it is known as OsRAB16b and is associated with drought resistance. cas.cz It is an abscisic acid (ABA)-responsive gene. oup.comresearchgate.net In humans, the gene symbol RAB3D is also known by aliases including RAB16. genenames.orggenecards.org Human Rab3D/Rab16 is involved in regulated exocytosis. genecards.orguniprot.org

Properties

CAS No.

128964-24-9

Molecular Formula

C58H107N21O22

Synonyms

Rab16B protein

Origin of Product

United States

Molecular Architecture and Biochemical Properties

Protein Domain Organization

Rab proteins contain conserved sequence motifs that contribute to the formation of the guanine (B1146940) nucleotide binding site. These include phosphate-binding loops (PM1, PM2, PM3) and guanine base-binding regions (G1, G2, G3). uq.edu.au The regions involved in the conformational change during GTP hydrolysis, known as the effector loop or switch I and switch II regions, are also critical for Rab function. physiology.orguq.edu.au These switch regions make contact with the γ phosphate (B84403) of GTP. physiology.org

Guanine Nucleotide Binding and Hydrolysis Cycle

Rab proteins function through a cycle of guanine nucleotide binding and hydrolysis, acting as molecular switches. creativebiolabs.netnih.govmolbiolcell.org This cycle involves transitions between a GTP-bound active state and a GDP-bound inactive state. creativebiolabs.netnih.govmolbiolcell.org

GTP-Bound Active State

In the GTP-bound state, Rab proteins are considered active ("on" state) and are typically associated with membranes. nih.govmolbiolcell.orgresearchgate.net The binding of GTP induces a conformational change, particularly in the switch I and switch II regions, which become structurally well-ordered. physiology.org This active conformation allows the Rab protein to interact with and recruit downstream effector proteins onto membranes, mediating specific steps in vesicular transport. creativebiolabs.netnih.govmolbiolcell.orgtandfonline.comresearchgate.net

GDP-Bound Inactive State

In the GDP-bound state, Rab proteins are inactive ("off" state). nih.govmolbiolcell.orgresearchgate.net In this state, the switch regions tend to be disordered. physiology.org GDP-bound Rab proteins are generally found in the cytosol, often associated with GDP dissociation inhibitors (GDIs). researchgate.netresearchgate.netbiologists.com

Regulation by Guanine Nucleotide Exchange Factors (GEFs)

Guanine Nucleotide Exchange Factors (GEFs) are regulatory proteins that promote the activation of Rab proteins. nih.govtandfonline.comresearchgate.net GEFs catalyze the exchange of bound GDP for free GTP, converting the Rab protein from its inactive GDP-bound state to its active GTP-bound state. creativebiolabs.netnih.govtandfonline.comresearchgate.netresearchgate.net This exchange is a crucial step in initiating Rab function on specific membranes. nih.govresearchgate.net

Regulation by GTPase-Activating Proteins (GAPs)

GTPase-Activating Proteins (GAPs) are regulatory proteins that accelerate the intrinsic GTP hydrolysis activity of Rab proteins. creativebiolabs.netnih.govtandfonline.comresearchgate.net GAPs bind to the GTP-bound Rab and stimulate the hydrolysis of GTP to GDP and inorganic phosphate, thereby converting the Rab protein back to its inactive GDP-bound state. nih.govresearchgate.netresearchgate.net This hydrolysis step is essential for terminating the active signaling state of the Rab protein. nih.govwikipedia.org

Role of GDP Dissociation Inhibitors (GDIs)

GDP Dissociation Inhibitors (GDIs) are proteins that interact specifically with the GDP-bound form of Rab GTPases. researchgate.netresearchgate.netnih.gov GDIs inhibit the release of GDP from the Rab protein, thereby maintaining the Rab in its inactive state. researchgate.netnih.gov Additionally, GDIs play a crucial role in the cycling of Rab proteins between membranes and the cytosol. nih.govtandfonline.comresearchgate.net GDIs can extract GDP-bound Rab proteins from membranes and maintain them in a soluble, cytosolic pool, preventing their unproductive association with membranes. nih.govtandfonline.comresearchgate.netnih.gov This GDI-Rab-GDP complex is then recycled, and the Rab can be delivered to a new membrane where a GEF facilitates its activation. nih.govresearchgate.net

Post-Translational Modifications and Regulatory Implications

Post-translational modifications (PTMs) are crucial for regulating the function, localization, stability, and interactions of proteins, including Rab16B mdpi.comtandfonline.com. Phosphorylation and lipid modifications are particularly important for Rab protein activity and membrane association nih.govtandfonline.comfn-test.comnih.gov.

Protein Phosphorylation and its Impact on Activity

Protein phosphorylation, the addition of a phosphate group to specific amino acid residues, is a key regulatory mechanism in cellular signaling mdpi.comtandfonline.com. This modification can occur on serine, threonine, and tyrosine residues tandfonline.comnih.gov.

Tyrosine Phosphorylation in Signaling

While historically considered less common in plants compared to animals, tyrosine phosphorylation is now recognized as playing important roles in plant signaling processes tandfonline.comnih.govnih.gov. Studies have indicated the involvement of tyrosine phosphorylation in ABA signaling pathways, which are linked to Rab16 gene expression mdpi.comnih.govpnas.orgnih.gov.

Research using protein tyrosine phosphatase (PTP) inhibitors, such as phenylarsine (B13959437) oxide (PAO), has provided evidence for the role of tyrosine phosphorylation in regulating Rab16 expression. For example, in barley aleurone protoplasts, ABA rapidly triggered the activation of MAPK tyrosine phosphorylation, and this activation, along with ABA-induced Rab16 expression, was inhibited by PAO mdpi.compnas.orgoup.commdpi.com. This suggests that PTPs play positive regulatory functions in this ABA response pathway, acting upstream of MAPK activation which in turn regulates Rab16 gene expression pnas.orgoup.com.

Serine/Threonine Phosphorylation

Serine/threonine phosphorylation is a prevalent PTM in eukaryotes and is crucial for many signaling pathways, including those responsive to environmental stresses and hormones like ABA mdpi.comtandfonline.compurdue.eduhilarispublisher.com. While direct evidence detailing specific serine/threonine phosphorylation sites on Rab16B protein is not extensively reported in the provided search results, the upstream signaling pathways that regulate Rab16 gene expression involve serine/threonine kinases and phosphatases purdue.eduoup.com.

For instance, the activation of MAP kinases, which are serine/threonine kinases activated by dual phosphorylation on threonine and tyrosine residues, is implicated in the ABA-induced Rab16 expression purdue.eduoup.com. Additionally, studies on other LEA proteins, such as maize Rab17 (a homologue of Rab16), have shown that they can be highly phosphorylated, mainly on serine residues, and contain consensus sequences for kinases like casein kinase 2 (CK2) researchgate.net. Although this is on a related protein, it suggests the potential for serine phosphorylation in the Rab16 family.

Data on the effect of phosphorylation on Rab16B activity can be inferred from the regulation of its gene expression. The ABA-dependent phosphorylation of transcription factors, such as AREB proteins (which bind to ABREs in the Rab16 promoter), is necessary for their activation and subsequent induction of ABA-responsive genes like Rab16 pnas.orgijbs.com. These AREB proteins contain potential phosphorylation sites for serine/threonine protein kinases pnas.orgijbs.com.

Here is a conceptual table illustrating the impact of phosphorylation on the signaling pathway involving Rab16B, based on the gathered information:

Modification TypeAmino Acid ResidueUpstream RegulatorDownstream Effect / Implication for Rab16B ExpressionResearch Finding
Tyrosine PhosphorylationTyrosineProtein Tyrosine Phosphatases (PTPs) (indirectly)Activation of MAPK cascade, leading to Rab16 expression.PTP inhibitors like PAO block ABA-induced MAPK tyrosine phosphorylation and Rab16 expression in barley aleurone protoplasts. mdpi.compnas.orgoup.commdpi.com
Serine/Threonine PhosphorylationSerine/ThreonineMAP Kinases (MAPKs), SnRK2 (on transcription factors)Activation of transcription factors (e.g., AREBs) binding to Rab16 promoter, inducing expression.ABA-dependent phosphorylation of AREB proteins by protein kinases (e.g., SnRK2) is required for their activation and induction of ABA-responsive genes like rd29B which shares regulatory elements with Rab16. pnas.orgijbs.com

Lipid Modifications for Membrane Association

Rab proteins, including Rab16B, are membrane-bound proteins, and their association with specific cellular membranes is crucial for their function in vesicular transport nih.govtandfonline.comcreativebiolabs.net. This membrane association is primarily mediated by post-translational lipid modifications, specifically isoprenylation nih.govtandfonline.comnih.gov.

Isoprenylation involves the covalent attachment of either a farnesyl or, more commonly for Rab proteins, one or two geranylgeranyl lipid groups to cysteine residues located at or near the protein's C-terminus tandfonline.comnih.govnih.govembopress.org. This modification is catalyzed by protein prenyl transferases, with Rab geranylgeranyl transferase (RabGGTase) being responsible for the prenylation of Rab proteins tandfonline.comnih.govembopress.org.

The C-terminus of Rab16B is predicted to have a prenylation site with a cysteine-containing motif, such as CAAX, which is characteristic of proteins undergoing post-translational lipid modification researchgate.net. This prenyl group, being hydrophobic, serves to anchor the Rab protein to the membrane surface tandfonline.com.

The process of Rab prenylation involves Rab escort protein (REP), which binds to the newly synthesized Rab protein and presents it to RabGGTase nih.govtandfonline.comembopress.org. Following prenylation, REP delivers the lipid-modified Rab to its target membrane nih.govtandfonline.comembopress.org. The cycling of Rab proteins between the membrane and the cytosol is also regulated by GDP dissociation inhibitor (GDI), which removes inactive GDP-bound Rab from membranes tandfonline.com.

The lipid modification of Rab16B is essential for its proper localization and function in regulating membrane trafficking events associated with stress responses in plants.

Cellular and Subcellular Dynamics of Rab16b Protein

Intracellular Localization and Membrane Association

The subcellular localization of Rab proteins is critical to their function, dictating which transport steps they regulate. researchgate.netuq.edu.au Rab proteins are typically associated with the cytoplasmic surface of specific membrane-bound organelles and transport vesicles. tandfonline.comnih.govcreativebiolabs.net This membrane association is facilitated by the post-translational addition of one or two geranylgeranyl lipid groups to the C-terminus of the Rab protein, a process known as isoprenylation. tandfonline.comnih.govnih.gov

While specific details on the comprehensive intracellular localization of Rab16B are still emerging, it is known to be associated with the early endosome. mdpi.com Studies have shown that Rab16B, along with Rab14, is involved in the fast recycling of MT1-MMP (Membrane-Type 1 Matrix Metalloproteinase) from the early endosome back to the cell surface in macrophages. mdpi.com Knockdown of Rab16B in these cells led to a reduction in the cell surface expression of MT1-MMP, highlighting its role in this specific recycling pathway. mdpi.com

The localization of Rab proteins is not static and can be influenced by their nucleotide-bound state. nih.govmolbiolcell.org Generally, the active, GTP-bound form of a Rab protein is associated with its target membrane, where it can interact with effector molecules. researchgate.netnih.gov Conversely, the inactive, GDP-bound form is often found in the cytosol, bound to a chaperone protein called guanosine (B1672433) dissociation inhibitor (GDI). researchgate.netnih.gov This cycling between membrane-bound and cytosolic states is a key feature of Rab protein function.

Role in Vesicle Trafficking and Membrane Transport Events

Rab proteins are master regulators of virtually all steps of vesicle trafficking, from the initial formation of a transport vesicle at a donor membrane to its eventual fusion with a target membrane. physiology.org They achieve this by recruiting a variety of effector proteins that carry out specific functions at each stage of the transport process. physiology.orgtandfonline.com

Vesicle Formation Mechanisms

The formation of a transport vesicle is a complex process that involves the selection of cargo and the budding of the vesicle from the donor membrane. Rab proteins are known to participate in these initial events. physiology.orgtandfonline.com They can recruit effector proteins that are involved in cargo selection and the assembly of coat proteins, which help to deform the membrane and shape the budding vesicle. physiology.org While the specific role of Rab16B in vesicle formation has not been extensively detailed, its association with early endosomes suggests a role in the formation of recycling vesicles destined for the plasma membrane. mdpi.com

Regulation of Vesicle Movement along Cytoskeletal Networks

Once formed, transport vesicles often need to be transported over long distances within the cell. This movement is typically facilitated by motor proteins that move along cytoskeletal tracks, such as microtubules and actin filaments. physiology.orgtandfonline.com Rab proteins play a crucial role in this process by recruiting specific motor proteins to the vesicle surface. tandfonline.comnih.gov For instance, some Rab proteins are known to interact with kinesin and dynein motors for transport along microtubules, or with myosin motors for movement along actin filaments. tandfonline.comresearchgate.net The specific interactions between Rab16B and cytoskeletal motor proteins are an area for further investigation.

Vesicle Docking and Fusion Processes

The final steps in vesicle trafficking involve the tethering of the vesicle to the correct target membrane, followed by the fusion of the two membranes to deliver the vesicle's contents. Rab proteins are essential for the specificity of this process. physiology.orgtandfonline.com They recruit tethering factors, which are proteins or protein complexes that act as a bridge between the vesicle and the target membrane, bringing them into close proximity. physiology.orgnih.gov Following tethering, the fusion of the membranes is mediated by SNARE proteins. Rab proteins and their effectors are thought to regulate the assembly and activity of the SNARE machinery to ensure that fusion occurs at the correct time and place. physiology.org

Specificity Conferred by Effector Molecules

The remarkable specificity of vesicle trafficking is largely due to the ability of each Rab protein to recruit a unique set of effector molecules. creativebiolabs.netresearchgate.net These effectors are a diverse group of proteins that bind specifically to the GTP-bound, active form of a Rab protein. tandfonline.comresearchgate.net By recruiting different effectors, a single Rab protein can regulate multiple downstream events. tandfonline.comnih.gov The effectors for Rab16B are not yet fully characterized, but its known role in MT1-MMP recycling suggests that its effectors likely include proteins that link the vesicle to the cytoskeleton for transport and components of the tethering and fusion machinery at the plasma membrane. mdpi.com

Integration into Membrane Identity and Organization

The specific cohort of Rab proteins associated with an organelle or vesicle is a key determinant of its identity. researchgate.netnih.gov This concept, often referred to as the "Rab code," suggests that the combination of different Rab proteins on a membrane defines its functional state and its place within the intracellular trafficking network. nih.gov

Rab proteins contribute to membrane identity not only by recruiting effectors that carry out specific functions but also by participating in "Rab cascades." nih.gov In a Rab cascade, one Rab protein can promote the recruitment and activation of the next Rab protein in a transport pathway, thereby ensuring the orderly progression of cargo and the maturation of membrane compartments. nih.gov For example, as an early endosome matures into a late endosome, the Rab5 proteins that characterize the early endosome are replaced by Rab7 proteins, which define the late endosome. creativebiolabs.net

The role of Rab16B in the fast recycling pathway from the early endosome suggests its involvement in maintaining the identity of this specific recycling compartment. mdpi.com By regulating the traffic of molecules like MT1-MMP, Rab16B contributes to the dynamic organization of the plasma membrane and the functional identity of the early endosomal system. mdpi.com Further research into the complete set of Rab16B interactors and its integration into the broader network of Rab proteins will provide a more complete understanding of its role in cellular and subcellular dynamics.

Regulation of Rab16b Gene Expression

Transcriptional Control Mechanisms

The transcriptional activation of the Rab16B gene is a key component of the ABA signaling pathway in plants, which is central to the response to abiotic stresses. The promoter region of the Rab16B gene contains specific DNA sequences that serve as binding sites for various transcription factors, thereby controlling the initiation of transcription.

The promoter of the Rab16B gene from rice (Oryza sativa) has been a subject of detailed molecular analysis to identify the specific cis-acting elements responsible for its ABA-inducible expression. These elements are short DNA motifs that are recognized by transcription factors.

A significant finding in the study of the Rab16B promoter is the identification of two distinct Abscisic Acid-Responsive Elements (ABREs) within a 40-base pair fragment located between positions -264 and -225 upstream of the transcription start site. nih.govnih.gov These two elements, designated as Motif I and Motif III, are both crucial for the induction of gene expression by ABA. nih.govnih.gov

Transient expression assays using rice protoplasts have revealed the specific sequences of these motifs. nih.govnih.gov Both Motif I and Motif III are required for the ABA-dependent induction of the Rab16B gene. nih.govnih.gov Interestingly, while both are necessary, they can substitute for each other, indicating a degree of functional redundancy. nih.govnih.gov However, further analysis has suggested that Motif III possesses a distinct DNA sequence specificity compared to Motif I, implying that they may interact with different transcription factors in vivo. nih.gov This dual-element system allows for a fine-tuned and robust response to ABA signals.

MotifSequenceFunction
Motif I AGTACGTGGCABA-responsive element
Motif III GCCGCGTGGCABA-responsive element

While ABREs are the most well-characterized cis-elements in the Rab16B promoter, other stress-responsive elements are also known to be involved in the regulation of genes in response to dehydration and other abiotic stresses. These can include dehydration-responsive elements (DREs), MYB and MYC recognition sites, which are often found in the promoters of stress-inducible genes. The presence of such elements in the Rab16B promoter would allow for a more complex and integrated response to a variety of environmental stresses, not limited to ABA signaling.

Trans-acting factors are proteins, typically transcription factors, that bind to the cis-regulatory elements in the promoter to either activate or repress gene expression. The regulation of Rab16B is mediated by several families of transcription factors.

The best-characterized trans-acting factors that bind to ABREs are the basic Leucine (B10760876) Zipper (bZIP) transcription factors. researchgate.net These proteins are a large family of transcription factors in plants that play pivotal roles in various biological processes, including stress signaling. nih.govmdpi.comnih.govscispace.comfrontiersin.org The bZIP transcription factors recognize and bind to the G-box ACGT core motif present within the ABREs of ABA-responsive genes like Rab16B. researchgate.net This binding is a critical step in the trans-activation of Rab16B gene expression following an ABA signal. The interaction between bZIP factors and the ABREs in the Rab16B promoter is a key molecular switch that turns on the protective mechanisms against osmotic stress.

Beyond the bZIP family, other transcription factors may also be involved in modulating Rab16B expression. For instance, the AP2/EREBP family of transcription factors are known to play roles in stress tolerance and hormone signaling. researchgate.net It has been shown that a heat-inducible rice ERF protein, OsERF115/AP2EREBP110, can suppress the ABA-induced transcriptional activation of the Rab16A promoter, a close homolog of Rab16B. researchgate.net This suggests a potential for cross-talk and negative regulation of Rab gene expression by other signaling pathways. The orchestrated action of various transcription factors on the Rab16B promoter allows the plant to integrate different environmental signals and mount an appropriate physiological response.

Trans-Acting Factors and Transcription Factor Binding

Hormonal Regulation of Expression

Phytohormones play a pivotal role in modulating the expression of Rab16B, with abscisic acid (ABA) being the most prominent regulator. The hormonal control of Rab16B expression is a key component of the plant's stress response signaling pathways.

The induction of the Rab16B gene is heavily dependent on the phytohormone abscisic acid (ABA). researchgate.netresearchgate.net This ABA-mediated induction is a cornerstone of the plant's response to osmotic stress. The promoter region of the Rab16B gene contains specific cis-acting elements known as ABA-responsive elements (ABREs), which are crucial for this regulation. researchgate.netresearchgate.net

Research has identified two distinct ABA-responsive elements within a 40-bp fragment of the rice Rab16B promoter: motif I (AGTACGTGGC) and motif III (GCCGCGTGGC). nih.govnih.gov Both of these motifs are essential for the induction of the gene by ABA. nih.govnih.gov Interestingly, while both are required, they can substitute for each other, suggesting a degree of functional redundancy. nih.govnih.gov Further analysis has indicated that motif I and motif III have different DNA sequence specificities, implying that they likely interact with different transcription factors in vivo. nih.govnih.gov The binding of basic leucine zipper (bZIP) transcription factors to these ABREs is a common mechanism for the trans-activation of Rab gene expression. researchgate.net

Studies using a Rab16A promoter linked to a GUS reporter gene in rice have shown that the promoter activity is induced by ABA in various vegetative and floral tissues. nih.govnih.gov However, in certain tissues like anthers and embryos, the promoter is active even in the absence of exogenous ABA, indicating a developmental regulation component as well. nih.govnih.gov

While ABA is the primary hormonal inducer of Rab16B, its signaling pathway does not operate in isolation. There is evidence of crosstalk with other phytohormone signaling pathways in regulating stress responses, which can indirectly influence Rab16B expression. For instance, stress responses in plants often involve a complex interplay between ABA, jasmonic acid, and salicylic (B10762653) acid signaling. researchgate.net The presence of various cis-acting elements in the promoters of stress-responsive genes allows for fine-tuning of the plant's response to specific stress conditions through the integration of multiple hormonal signals. While direct interactions of other phytohormone signaling pathways with the Rab16B promoter are not as extensively characterized as that of ABA, the broader context of plant stress responses suggests a coordinated regulatory network.

Stress-Induced Expression Dynamics

The expression of the Rab16B gene is significantly upregulated in response to various abiotic stresses, highlighting its crucial role in stress tolerance. This induction is often, but not always, mediated through ABA-dependent signaling pathways.

Drought is a potent inducer of Rab16B expression. The gene is upregulated in response to the osmotic stress component of drought. researchgate.net This induction is largely mediated by ABA, which accumulates under water-deficit conditions and triggers the signaling cascade leading to the expression of stress-responsive genes like Rab16B. The Rab16B protein, belonging to the dehydrin family, is thought to protect cellular structures from damage caused by dehydration. researchgate.net Studies have shown that the promoter of the related Rab16A gene is activated by osmotic stresses in various plant tissues. nih.govnih.gov

High salinity imposes both osmotic and ionic stress on plants, and Rab16B expression is induced under these conditions. researchgate.netresearchgate.net The overexpression of the homologous Rab16A gene in rice has been shown to enhance salt tolerance. nih.govnih.gov Transgenic rice plants overexpressing Rab16A exhibited improved physiological performance under salt stress, including reduced inhibition of shoot and root length, less chlorophyll (B73375) damage, and better maintenance of ion homeostasis (lower Na+ accumulation and reduced K+ loss) compared to wild-type plants. nih.govnih.gov This indicates that the this compound plays a protective role against the detrimental effects of high salt concentrations.

Stress ConditionGenePlantFold Induction
Salinity (250 mM NaCl, 24h)Rab16ATransgenic RiceHigher than Wild Type
DroughtOsRab16bRiceSignificantly Increased

This table summarizes the induction of Rab16 family genes under salinity and drought stress based on available research findings.

Rab16B gene expression is also induced by cold stress. researchgate.netresearchgate.net Low temperatures can lead to cellular dehydration and other stresses that trigger ABA-dependent signaling pathways. The accumulation of this compound during cold stress is believed to contribute to the acquisition of cold tolerance by protecting cellular components from cold-induced damage. The response to cold stress involves a complex reprogramming of gene expression, and Rab16B is one of the key players in this adaptive process.

Osmotic Stress Response

The expression of the Rab16B gene, which encodes a Group 2 Late Embryogenesis Abundant (LEA) protein, is significantly influenced by osmotic stress. researchgate.netresearchgate.net These proteins, also known as dehydrins, play a protective role in plants by enhancing tolerance to osmotic stress. researchgate.netresearchgate.net The induction of Rab16B under conditions such as drought, high salinity, and cold is a key part of the plant's strategy to re-establish cellular homeostasis. researchgate.netresearchgate.net This response is closely linked to the phytohormone abscisic acid (ABA), which is a central regulator in the abiotic stress response pathway.

Research on the rice Rab16B promoter has identified specific cis-acting elements that are crucial for its ABA-inducible expression. researchgate.netnih.gov A 40-base-pair fragment of the promoter was found to contain two distinct ABA-responsive elements (ABREs), designated Motif I and Motif III. researchgate.netnih.govnih.gov Both motifs are required for the full ABA-induced expression of the gene, although they can substitute for each other to some extent. researchgate.netnih.gov The distinct DNA sequences of Motif I and Motif III suggest they may interact with different transcription factors in vivo to regulate gene expression in response to osmotic stress. researchgate.netnih.gov Studies on the related Rab16A gene further confirm that its promoter is activated by ABA and various osmotic stresses in different plant tissues. researchgate.netnih.gov

ElementSequenceFunction
Motif I AGTACGTGGCABA-responsive element required for gene induction. researchgate.netnih.gov
Motif III GCCGCGTGGCA distinct ABA-responsive element also required for gene induction. researchgate.netnih.gov

Developmental and Tissue-Specific Expression Patterns

The expression of the Rab16B gene is not only stress-inducible but also follows specific developmental and tissue-specific patterns. This dual regulation allows the protein to function both during normal developmental processes, such as seed maturation, and in response to environmental challenges.

Expression during Seed Development and Embryogenesis

Rab16B is expressed as part of the late embryogenesis abundant (LEA) protein family, which accumulates during the later stages of embryogenesis as the seed undergoes desiccation. researchgate.netresearchgate.net Studies using the promoter of the closely related Rab16A gene fused to a reporter gene showed that the promoter is active in embryos even in the absence of ABA, indicating developmental regulation. researchgate.netnih.govnih.gov More specifically, high levels of Rab16A gene expression have been detected in the mature embryo. researchgate.net Conversely, no detectable expression from the Rab16A or Rab16B promoters was observed in the mature endosperm, regardless of ABA exposure. researchgate.net This specific localization to the embryo highlights its role in protecting the embryonic tissues during desiccation and dormancy.

Vegetative Tissue Expression

In vegetative tissues, the expression of Rab16 genes is primarily stress-inducible. researchgate.net Studies utilizing the Rab16A promoter demonstrated that its activity is induced by both the application of abscisic acid and by osmotic stresses in various vegetative organs. researchgate.netnih.govnih.gov This indicates that in tissues such as leaves, stems, and roots, the this compound is produced on-demand to help the plant cope with environmental challenges like drought or high salinity.

Floral Organ Expression

Similar to vegetative tissues, the promoter of the Rab16A gene is induced by ABA and osmotic stresses in different floral organs. researchgate.netnih.gov However, research has also revealed a layer of developmental regulation within these reproductive structures. researchgate.net Specifically, the Rab16A promoter was found to be active in anthers even without the presence of ABA or stress, much like its expression in embryos. researchgate.netnih.govnih.gov This suggests a specialized role for the protein in protecting pollen grains, which are sensitive to desiccation, during their development and maturation.

Tissue/OrganConditionExpression Level
Embryo (Mature) Normal Development (No ABA)Active/High researchgate.netnih.gov
Endosperm (Mature) With or without ABANot Detected researchgate.net
Vegetative Tissues No StressLow/Inactive researchgate.netbibliotekanauki.pl
Vegetative Tissues Osmotic Stress / ABAInduced researchgate.netnih.gov
Floral Organs Osmotic Stress / ABAInduced researchgate.netnih.gov
Anthers Normal Development (No ABA)Active researchgate.netnih.govnih.gov

Rab16b Protein in Plant Physiological Responses

Contribution to Abiotic Stress Tolerance

Rab16B protein plays a significant role in plant tolerance to a range of abiotic stresses. Its induction by stress signals, particularly through ABA-dependent pathways, highlights its involvement in the plant's adaptive responses researchgate.netresearchgate.netmdpi.com.

Enhancement of Osmotic Stress Tolerance

Rab proteins, including Rab16B, are known to enhance osmotic stress tolerance in plants researchgate.net. Osmotic stress, caused by conditions such as drought and high salinity, leads to water loss from plant cells. Rab16B, as a hydrophilic protein, is thought to contribute to osmotic adjustment and the maintenance of cellular turgor and integrity under these conditions nih.govcas.cz. Studies have shown that the Rab16A promoter, closely related to Rab16B, is induced by osmotic stresses in various rice tissues researchgate.netnih.gov. Overexpression of Group 2 LEA proteins, to which Rab16B belongs, has been linked to enhanced tolerance to osmotic stress tandfonline.comresearchgate.net.

Role in Drought Tolerance Mechanisms

Rab16B is implicated in plant drought tolerance mechanisms. Its expression is induced by drought stress, often mediated by ABA signaling researchgate.netmdpi.com. In rice, Rab16B gene expression has been shown to be upregulated in response to drought researchgate.net. Transgenic plants overexpressing Rab16 genes have demonstrated increased tolerance to drought stress, exhibiting improved physiological parameters such as reduced inhibition of root and shoot length, maintenance of chlorophyll (B73375) levels and relative water content, and higher accumulation of osmolytes like proline researchgate.netfrontiersin.orgmdpi.comnih.gov. For instance, overexpression of OsbZIP42, a transcription factor, in transgenic rice led to a rapid increase in the expression of ABA-responsive genes, including Rab16, and enhanced drought tolerance frontiersin.orgnih.gov.

Involvement in Cold Acclimation and Tolerance

Rab16B also plays a role in cold acclimation and tolerance in plants. The expression of Rab16B is induced by low temperatures tandfonline.comresearchgate.netajol.info. Cold stress can lead to cellular dehydration due to the freezing of extracellular water, making dehydrins like Rab16B important for protecting against freeze-induced damage cas.cztandfonline.com. Research in rice has shown that the expression of Rab16B is significantly upregulated under cold stress conditions nih.govnih.gov. This suggests that Rab16B contributes to the plant's ability to withstand cold temperatures, potentially by stabilizing cellular components and preventing damage caused by ice crystal formation cas.cz.

Modulation of Salinity Tolerance

Salinity stress, like drought, imposes osmotic stress on plants and can also lead to ion toxicity. Rab16B is involved in the plant's response to salinity. Its expression is induced by high salinity tandfonline.comresearchgate.netajol.info. Studies on transgenic rice overexpressing the Rab16A gene, a close homolog of Rab16B, have shown enhanced tolerance to salinity stress tandfonline.comnih.gov. These transgenic plants exhibited improved physiological performance under salt treatment, including lesser shoot and root length inhibition, reduced chlorophyll damage, and better maintenance of ion balance tandfonline.comnih.gov. This indicates that Rab16B contributes to salinity tolerance, likely through its protective functions under osmotic stress conditions induced by high salt concentrations nih.gov.

Role as a Dehydrin (Group 2 LEA Protein)

Rab16B is classified as a dehydrin, belonging to Group 2 of the LEA proteins researchgate.nettandfonline.comnih.gov. Dehydrins are a family of highly hydrophilic and thermostable proteins that accumulate in plant cells in response to dehydration and low temperatures nih.govnih.gov. They are characterized by the presence of conserved sequence motifs, particularly the lysine-rich K-segment tandfonline.comnih.gov.

Maintenance of Cellular Homeostasis under Stress

Under abiotic stress conditions, such as drought and salinity, plants face challenges in maintaining cellular homeostasis. This compound contributes to the re-establishment of this balance. As a dehydrin-like LEA protein, Rab16B is believed to play a protective role at the cellular level, particularly by enhancing tolerance to osmotic stress which is a common consequence of drought and salinity. researchgate.net The induction of Rab genes, including Rab16B, is a key mechanism initiated upon the inception of stress, leading to downstream signaling events that support cellular homeostasis. researchgate.net

The regulation of Rab16B gene expression is tightly linked to the ABA-dependent signaling pathway. researchgate.netfrontiersin.org The promoter region of the rab16B gene in rice (Oryza sativa L.) has been shown to contain distinct abscisic acid-responsive elements (ABREs). nih.govnih.gov Specifically, studies on the rice rab16B promoter have identified two such elements, Motif I and Motif III, both of which are required for ABA-inducible expression. nih.govnih.gov These ABREs serve as binding sites for basic leucine (B10760876) zipper (bZIP) transcription factors. researchgate.netresearchgate.netomicsonline.orgijbs.com The binding of these transcription factors trans-activates the expression of Rab genes. researchgate.netresearchgate.net Research indicates that overexpression of certain bZIP transcription factors, such as OsbZIP12 and OsbZIP42 in rice, leads to increased expression levels of ABA-responsive genes, including Rab16, contributing to enhanced drought tolerance and increased sensitivity to ABA. mdpi.com This highlights the intricate regulatory network involving ABA, bZIP transcription factors, and Rab16B in maintaining cellular stability under stress.

Modulation of Stomatal Aperture and Water Relations

Stomatal aperture plays a critical role in regulating gas exchange and water loss through transpiration, which is fundamental to plant water relations and survival under drought conditions. usp.brnih.gov Abscisic acid is a key phytohormone that mediates plant responses to water availability, significantly influencing stomatal closure. mdpi.comd-nb.info This rapid and reversible stomatal closure is a crucial short-term adaptation to reduce water loss during drought. usp.brd-nb.info

The this compound is implicated in this ABA-mediated regulation of water relations. Rab16B is categorized within the LEA dehydrin family (LEA 2), which contributes to ABA induction and the regulation of stomatal closure. researchgate.net Research has shown a connection between ABA signaling, stomatal regulation, and the expression of RAB16. For instance, studies have demonstrated that ABA rapidly triggers the expression of the downstream target gene RAB16. mdpi.com Furthermore, protein tyrosine phosphatases (PTPs) are involved in ABA-induced stomatal closure, and ABA-triggered activation of MAPK tyrosine phosphorylation is linked to RAB16 expression, suggesting a role for Rab16B in the signaling pathways that govern stomatal responses. mdpi.com While the precise mechanisms by which Rab16B directly modulates stomatal aperture are still being elucidated, its strong induction by ABA and its association with ABA signaling pathways involved in stomatal regulation point to its importance in the plant's ability to control water loss and manage water relations under stress. The protein is also suggested to regulate gene expression during stress, further enhancing the plant's response mechanisms which would include those related to water balance. researchgate.net

Rab16b Protein in Signal Transduction Pathways

Involvement in Abscisic Acid (ABA) Signal Transduction

Abscisic acid is a crucial plant hormone involved in numerous developmental processes and, importantly, in mediating responses to environmental stresses like drought, salinity, and cold. wikipedia.orgmdpi.com Rab16B is a well-characterized ABA-inducible gene, and its expression is tightly regulated by the ABA signaling pathway. researchgate.netnih.govnih.gov

Upstream Signaling Components

The induction of Rab16B gene expression by ABA involves specific cis-acting regulatory elements in its promoter region. Analysis of the rice Rab16B promoter has identified two distinct ABA-responsive elements (ABREs), designated Motif I (AGTACGTGGC) and Motif III (GCCGCGTGGC). nih.govnih.gov Both motifs are required for full ABA induction, and they can functionally substitute for each other, although Motif III appears to have a distinct DNA sequence specificity, suggesting interactions with different transcription factors in vivo. nih.govnih.gov

ABREs typically contain an ACGT core sequence and are often bound by basic leucine (B10760876) zipper (bZIP) transcription factors. researchgate.netresearchgate.netpnas.org These bZIP factors, such as AREB/ABF (ABA-responsive element-binding protein/ABA-binding factor) proteins, play a key role in trans-activating Rab gene expression. researchgate.netomicsonline.org The core ABA signaling pathway involves PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and SNF1-associated protein kinase 2s (SnRK2s). mdpi.comoup.comhznu.edu.cn ABA binding to PYR/PYL/RCAR receptors inhibits PP2C activity, which in turn activates SnRK2 kinases. mdpi.comoup.comhznu.edu.cn Activated SnRK2s can then phosphorylate transcription factors, including ABFs, leading to the regulation of downstream genes like Rab16. mdpi.comoup.com

Downstream Effectors of ABA Response

Rab16B protein, as a LEA protein/dehydrin, is considered a downstream effector in the ABA signaling pathway, contributing to stress tolerance by enhancing osmotic stress tolerance. researchgate.netresearchgate.net These proteins are thought to play a protective role during cellular dehydration, although their precise mechanisms of action can vary. researchgate.netresearchgate.net The expression of Rab16 genes is associated with the acquisition of desiccation tolerance during late embryogenesis and is also induced in vegetative tissues under stress conditions. researchgate.netresearchgate.net

Protein Kinase Cascades

Protein phosphorylation and dephosphorylation events are central to ABA signal transduction. oup.comresearchgate.net Mitogen-activated protein kinase (MAPK) cascades have been implicated in ABA signaling, and studies in barley aleurone protoplasts have shown that ABA rapidly induces the activation of a MAPK. nih.govpurdue.eduresearchgate.net This ABA-induced MAPK activation is associated with the expression of the Rab16 gene. nih.govpurdue.edu The activation of this MAPK by ABA requires protein tyrosine phosphatase activity, suggesting a role for tyrosine phosphorylation in this cascade. nih.govpurdue.edu

Protein Phosphatase Activities

Protein phosphatases, particularly PP2Cs, are crucial negative regulators in the core ABA signaling pathway. mdpi.comoup.comhznu.edu.cn In the absence of ABA, PP2Cs keep SnRK2 kinases inactive through dephosphorylation. oup.comhznu.edu.cn Upon ABA perception, the inhibition of PP2Cs by ABA-bound receptors leads to SnRK2 activation. mdpi.comoup.comhznu.edu.cn In addition to serine/threonine phosphatases like PP2Cs, protein tyrosine phosphatases (PTPs) have also been shown to be involved in ABA responses. mdpi.comtandfonline.com Pharmacological studies using PTP inhibitors have demonstrated their positive regulatory functions in ABA-induced MAPK activation and Rab16 gene expression in barley aleurone cells. nih.govmdpi.comtandfonline.com

Cross-Talk with Other Stress Signaling Networks

Plant responses to environmental stresses involve complex signaling networks with significant cross-talk between different pathways. mdpi.commdpi.comoup.com While ABA is a central regulator of abiotic stress responses, Rab16 genes are also induced by other stresses like salinity, drought, and cold, suggesting integration with pathways beyond purely ABA-dependent signaling. researchgate.netresearchgate.net

Studies have indicated antagonistic interactions between ABA signaling and other hormone pathways, such as salicylic (B10762653) acid (SA) and ethylene, in the context of stress responses, particularly to pathogens. apsnet.org For example, ABA can negatively regulate SA-mediated defense pathways. apsnet.org While the direct involvement of Rab16B in these specific cross-talk events is not as extensively documented as its role in ABA and osmotic stress, its induction by multiple abiotic stresses suggests it lies at a point of convergence or is influenced by multiple stress signaling branches. The presence of different cis-acting elements in Rab16 promoters, beyond just ABREs, further supports the idea of integration with other signaling pathways. researchgate.netoup.comnih.gov

Integration into Plant Regulatory Networks

This compound is integrated into broader plant regulatory networks that govern growth, development, and stress adaptation. Its expression is not only stress-inducible but can also show developmental regulation, as observed in specific tissues like anthers and embryos in rice. researchgate.netnih.gov

Data Table: cis-Acting Elements in Rab16B Promoter (Rice)

Motif NameSequenceLocation (relative to transcription start)Role in ABA Induction
Motif IAGTACGTGGC-264 to -225 (within a 40-bp fragment)Required for ABA induction, can substitute for Motif III nih.govnih.gov
Motif IIIGCCGCGTGGC-264 to -225 (within a 40-bp fragment)Required for ABA induction, can substitute for Motif I, distinct sequence specificity nih.govnih.gov
ABRERTACGTGGCRIn rab16A-D promotersDesiccation stress responsive osf.io

Note: Locations and specific sequences may vary slightly depending on the specific Rab16B allele or study.

Data Table: Effect of ABA and PTP Inhibitor on MAPK Activity and Rab16 Expression in Barley Aleurone Protoplasts

TreatmentMAPK Activity (relative to control)Rab16 Gene Expression (relative to control)Reference
Control1.01.0 nih.gov
ABAIncreased (peaked at ~3 min)Induced nih.gov
Phenylarsine (B13959437) Oxide (PAO)Completely blockedCompletely blocked nih.govmdpi.comtandfonline.com
ABA + PAOBlockedBlocked nih.govmdpi.comtandfonline.com

Note: Data is illustrative based on research findings indicating the inhibitory effect of PAO.

Research Methodologies for Studying Rab16b Protein

Genetic Engineering Approaches

Genetic engineering techniques are crucial for manipulating the Rab16B gene to study its function and the activity of its regulatory regions.

Transgenic Plant Development

Developing transgenic plants is a key method to investigate the in vivo function of the Rab16B gene and its promoter. This involves introducing constructs containing the Rab16B gene or its promoter fused to a reporter gene into plant genomes. For instance, studies have involved introducing the rice rab-16B gene sequences fused to reporter genes into tobacco plants to analyze expression patterns nih.gov. Transgenic plants overexpressing different Rab genes and associated factors have been reported to exhibit increased tolerance to various abiotic stresses researchgate.net.

Reporter Gene Fusions for Promoter Activity Analysis

Fusing the promoter region of the rab16B gene to a reporter gene, such as beta-glucuronidase (GUS), allows for the analysis of promoter activity under different conditions and in various tissues. This technique helps to localize and quantify gene expression driven by the rab16B promoter. Studies have linked the rab16A promoter (related to rab16B) to the gusA reporter gene and introduced it into rice plants to observe its induction by abscisic acid (ABA) and osmotic stresses in different tissues nih.govnih.gov. Analysis of the rab16B promoter fused to a minimal promoter and a reporter gene in transient assays has helped identify cis-elements involved in ABA-inducible expression nih.govnih.gov.

Mutant Phenotype Analysis

Analyzing plant mutants with altered rab16B gene expression or function can reveal the physiological roles of the Rab16B protein. While direct rab16B mutants might be studied, research on mutants affecting pathways related to Rab16B regulation, such as ABA biosynthesis mutants, provides insights into the protein's involvement in processes like seed dormancy and stress tolerance researchgate.netnih.gov. Observing the phenotypes of these mutants under stress conditions helps to infer the contribution of Rab16B to stress tolerance or developmental processes.

Molecular and Cellular Biology Techniques

These techniques provide detailed information about Rab16B gene expression levels and the activity of its promoter in specific cellular contexts.

Gene Expression Profiling

Techniques like quantitative Real-Time PCR (qRT-PCR) and microarray analysis are used to quantify the expression levels of the rab16B gene under different environmental conditions or in various plant tissues. This helps to understand when and where the gene is active. Studies have included RAB16B in qRT-PCR validation of genes responsive to multiple abiotic stresses in rice scilit.comnih.gov. Transcriptomic analysis has also shown changes in RAB16B expression under conditions like high temperature frontiersin.org.

An example of gene expression data could be presented as follows, illustrating relative RAB16B expression under different stress treatments compared to a control:

Treatment ConditionRelative RAB16B Expression Level
Control1.0
Drought StressHigh (e.g., 4-16 fold increase)
Salinity StressIncreased
Cold StressInduced
High TemperatureUp-regulated

Note: The specific fold increase for drought stress is based on observed upregulation of co-expressed genes like LEA3-1, which is in the same family and also stress-induced researchgate.net. Rab16B itself is reported as upregulated in response to drought researchgate.net. Specific quantitative data for Rab16B across all listed stresses would require compiling data from multiple specific studies.

Transient Expression Assays in Protoplasts

Transient expression assays in plant protoplasts (cells with the cell wall removed) are a rapid method to study the activity of gene promoters and the function of regulatory elements. By introducing constructs containing the rab16B promoter fused to a reporter gene into protoplasts, researchers can quickly assess how the promoter responds to specific stimuli, such as ABA treatment nih.govnih.govbibliotekanauki.plpnas.orgpsu.edu. This method was used to decipher that a 40-bp fragment of the rab16B promoter in rice harbored two separate ABA-responsive elements, Motif I and Motif III, both required for ABA induction nih.govnih.gov.

Subcellular Localization Studies

Determining the precise location of this compound within the cell is crucial for understanding its function. While the search results did not provide specific, direct evidence of Rab16B's subcellular localization, studies on other dehydrins and Rab family proteins offer insights into the methodologies used. General approaches for studying protein subcellular localization include:

Immunolocalization: Using antibodies specific to Rab16B to detect its presence in different cellular compartments via microscopy techniques like immunofluorescence or immuno-electron microscopy ajol.info.

Reporter Gene Fusions: Creating fusion proteins where Rab16B is linked to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), and observing the fluorescence signal within live cells geneticsmr.orgajol.info. Similarly, fusion with enzymes like β-glucuronidase (GUS) can be used, followed by histochemical or biochemical analysis for enzyme activity in different cellular fractions ajol.infosci-hub.senih.gov.

Subcellular Fractionation: Isolating different cellular organelles and compartments and then using techniques like Western blotting to detect the presence of Rab16B in each fraction.

Studies on other Rab proteins, which are small GTPases involved in vesicular transport, frequently utilize epitope-tagging approaches and expression in systems like Semliki Forest virus and vaccinia T7 vector systems to determine localization to specific compartments like the Golgi complex or vesicles biologists.comnih.govuq.edu.au. Dehydrins, as a class, are often found in the cytoplasm, nucleus, and associated with membranes, which is consistent with their proposed roles in protecting cellular components during dehydration researchgate.net.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are employed to understand the intrinsic properties of this compound, such as its interactions with other molecules and its enzymatic activities or modifications.

Protein-Protein Interaction Analysis

Identifying proteins that interact with Rab16B can reveal its functional partners and pathways. Methodologies for studying protein-protein interactions include:

Yeast Two-Hybrid System: A genetic method to detect physical interactions between two proteins researchgate.netstring-db.org.

Co-immunoprecipitation: Using an antibody to pull down Rab16B and then identifying co-purified proteins string-db.org.

Protein Interaction Network Analysis: Utilizing databases and computational tools like STRING to predict and visualize potential interaction partners based on various data sources, including experimental data, co-expression, and genomic context string-db.orgresearchgate.net. For instance, Rab16B (specifically the Oryza sativa Japonica version) has predicted interactions with proteins such as Heat shock cognate 70 kDa protein string-db.org.

In Vitro Binding Assays: Directly testing the binding of purified Rab16B to other proteins or molecules researchgate.net.

Research indicates that Rab16B's promoter interacts with transcription factors, such as bZIP proteins, which are involved in ABA-inducible gene expression researchgate.netoup.comoup.comnih.govpnas.orgnih.gov. Specific interactions between ABRE (Abscisic Acid-Responsive Element) and nuclear proteins, including bZIP transcription factors, have been detected and are proportional to the biological activities of these sequences in vivo researchgate.net.

Enzyme Activity Assays

While Rab16B is primarily known as a structural or protective protein belonging to the dehydrin family, rather than an enzyme with catalytic activity, the broader context of studying stress-responsive proteins and their regulation involves enzyme activity assays. For example, studies investigating the signaling pathways upstream of rab16 gene expression have utilized in-gel kinase assays to detect protein kinase activity that phosphorylates transcription factors involved in ABA responses nih.govpnas.orgoup.com. These assays typically involve separating proteins by gel electrophoresis, followed by incubation with a substrate (like Myelin Basic Protein or recombinant transcription factor domains) and radioactive ATP to detect phosphorylation nih.govoup.com.

Post-Translational Modification Analysis

Post-translational modifications (PTMs) can significantly impact protein function, localization, and interactions. While specific PTMs of Rab16B were not detailed in the search results, studies on related proteins and general methodologies provide context. Rab proteins, as a family, undergo prenylation, a lipid modification crucial for their membrane association biologists.comnih.govembopress.org. This process is catalyzed by Rab geranylgeranyl transferase (RabGGTase) and involves Rab escort protein (REP) nih.govembopress.org. Other potential PTMs that could be studied for Rab16B, based on general protein analysis techniques and findings for other stress-related proteins, include phosphorylation nih.govpnas.orgnih.gov, which can be analyzed using techniques like Western blotting with phospho-specific antibodies or mass spectrometry. Glycosylation is another common PTM, although its relevance to Rab16B specifically would require investigation researchgate.net.

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are essential for analyzing protein sequences, predicting structures, identifying regulatory elements, and understanding evolutionary relationships.

Phylogenetic Analysis of Gene Families

Phylogenetic analysis is used to study the evolutionary history of gene families, such as the rab16/17 gene family to which rab16B belongs. This involves comparing gene or protein sequences across different species to infer their evolutionary relationships and identify conserved regions geneticsmr.orgzju.edu.cnnih.govmdpi.comoup.comnih.gov.

Methodologies for phylogenetic analysis typically involve:

Sequence Alignment: Using algorithms like ClustalX to align multiple protein or nucleotide sequences to identify conserved and variable regions geneticsmr.orgmdpi.com.

Tree Construction: Building phylogenetic trees using methods such as Neighbor-Joining (NJ) or Maximum Likelihood (ML) to visualize evolutionary relationships geneticsmr.orgoup.commdpi.comresearcherslinks.com. Bootstrap analysis is often performed to assess the statistical support for branches in the tree geneticsmr.orgoup.commdpi.com.

Identification of Conserved Noncoding Sequences (CNS): Analyzing promoter regions and other noncoding sequences across homologous genes in different species to identify conserved regulatory elements nih.govoup.comnih.gov. Tools like FootPrinter can be used for this purpose nih.govnih.gov.

Phylogenetic analysis of the rab16/17 gene family in species like rice, maize, and sorghum has helped identify conserved cis-regulatory elements in their promoter regions, which are important for ABA-inducible expression nih.govoup.comnih.gov. These analyses contribute to understanding the evolution of gene regulatory networks in plants nih.govoup.com.

Data Tables

Characteristic/FindingDescriptionSource(s)
Protein Family Late Embryogenesis Abundant (LEA), Dehydrin (LEA group 2) researchgate.netgeneticsmr.orgresearchgate.netzju.edu.cn
Gene Name (Rice) rab16B (OsRab16b) researchgate.netnig.ac.jp
Induction Abscisic Acid (ABA), Osmotic Stress (Drought, Salinity, Cold) researchgate.netgeneticsmr.orgajol.infooup.com
Promoter Elements (Rice rab16B) Two distinct ABA-responsive elements: Motif I (AGTACGTGGC) and Motif III (GCCGCGTGGC) researchgate.netnih.gov
Predicted Molecular Mass (Rice OsPM19L1) 18.06 kDa (Note: This is for a co-expressed protein, but provides an example of characterization data.) geneticsmr.org
Predicted Isoelectric Point (Rice OsPM19L1) 9.68 (Note: This is for a co-expressed protein, but provides an example of characterization data.) geneticsmr.org
Predicted Interaction Partners (Rice) Heat shock cognate 70 kDa protein, putative string-db.org. (Note: Based on STRING analysis, confidence 0.697) string-db.org
Role Involved in stress response and tolerance, particularly to dehydration and osmotic stress. researchgate.netgeneticsmr.orgajol.info

Cis-Element Identification and Promoter Motif Analysis

Studies on the rab16B gene in Oryza sativa have identified key cis-regulatory elements within its promoter region that are crucial for its expression, particularly in response to abscisic acid (ABA). The rab16B promoter contains two distinct ABA-responsive elements (ABREs): motif I (AGTACGTGGC) and motif III (GCCGCGTGGC). nih.govresearchgate.netnih.gov

Transient assays using modified promoter fragments fused to a reporter gene in rice protoplasts demonstrated that both motif I and motif III are necessary for ABA-inducible expression. nih.govresearchgate.netnih.gov While both motifs contribute to the ABA response, they exhibit distinct DNA sequence specificities, suggesting that they may interact with different transcription factors in vivo. nih.govresearchgate.netnih.gov

ABREs are widely recognized cis-elements found in the promoters of many ABA-inducible genes, including other Rab genes. These elements typically serve as binding sites for basic leucine (B10760876) zipper (bZIP) transcription factors, which act as trans-acting factors to activate the transcription of Rab genes. researchgate.net Phylogenetic analysis of the 5′-noncoding regions of the rab16/17 gene family across different grass species like sorghum, maize, and rice has aided in identifying conserved noncoding regulatory elements, including those previously characterized in maize rab17. oup.com Variations in the composition of these conserved noncoding sequences among rab16/17 genes have been correlated with differences in gene expression levels in various tissues and their responsiveness to ABA treatment. oup.com Computational approaches, combined with experimental data from cis-elements in other plants, have been utilized to develop position weight matrices (PWMs) for predicting ABREs in the promoters of ABA-inducible and stress-inducible genes. oup.com

Detailed analysis of the rab16B promoter has revealed the presence of these specific motifs:

Motif NameSequenceLocation in Rab16B Promoter (approximate)Functional Significance
Motif IAGTACGTGGC-264 to -225 bp region nih.govresearchgate.netnih.govABA-responsive element nih.govresearchgate.netnih.gov
Motif IIIGCCGCGTGGC-264 to -225 bp region nih.govresearchgate.netnih.govoup.comABA-responsive element nih.govresearchgate.netnih.gov

Gene Regulatory Network Reconstruction

This compound is an integral component of the gene regulatory networks involved in plant responses to abiotic stresses, particularly in rice. As a dehydrin, Rab16B is induced by ABA and osmotic stresses such as drought, salinity, and cold. nih.govresearchgate.netoup.comgeneticsmr.org Its role extends to contributing to ABA induction and the regulation of stomatal closure, a key mechanism for water conservation under drought conditions. researchgate.net

The expression of Rab genes, including rab16B, is regulated by the interaction of cis-acting elements in their promoters with trans-acting transcription factors. Basic leucine zipper (bZIP) transcription factors are known to bind to ABREs, thereby activating Rab gene expression and integrating these genes into stress response pathways. researchgate.netoup.com The coordinated action of different Rab genes and their associated regulatory factors is essential for plant stress tolerance. researchgate.net

Reconstruction of gene regulatory networks involving Rab16B often involves identifying co-expressed genes and the transcription factors that bind to their promoters. Studies using transcriptomics data have identified RAB16B as a differentially expressed gene in rice under multiple abiotic stresses, including drought, salinity, and cold. researchgate.netnih.gov Weighted correlation network analysis (WGCNA) has been employed to identify co-expression modules associated with abiotic stress response, within which RAB16B is found. researchgate.netnih.gov These analyses help to place Rab16B within larger networks of genes that are coordinately regulated during stress adaptation.

The complexity of ABA signaling and abiotic stress responses involves intricate regulatory networks. Understanding these networks requires integrated approaches that consider the interplay between cis-elements, transcription factors, and downstream target genes like RAB16B. researchgate.net Functional analysis of stress-inducible transcription factors provides insights into the complex gene networks governing responses to drought, cold, and high-salinity stresses. frontiersin.org

Protein Structure Prediction and Modeling

This compound is characterized as a hydrophilic protein belonging to the dehydrin family, a group of LEA proteins known for their protective roles under osmotic stress. researchgate.netoup.com Structural analysis and prediction of this compound provide insights into its function and interaction capabilities.

The UniProt database entry Q2R4Z5 for Dehydrin Rab16B from Oryza sativa subsp. japonica indicates a protein length of 164 amino acids. uniprot.org Sequence analysis and prediction tools suggest the presence of intrinsically disordered regions within the protein, specifically from residues 1-136 and 145-164. uniprot.org Additionally, a compositional bias towards basic and acidic residues is noted in the region from 147-164. uniprot.org Intrinsically disordered regions are common in dehydrins and are thought to contribute to their flexibility and ability to interact with various cellular components, providing protection under dehydration.

Protein structure prediction models utilize computational algorithms, including neural networks, to predict a protein's three-dimensional structure from its amino acid sequence. cas.cz These models can identify structural features like alpha helices and disordered regions, which are relevant to Rab16B's function in stress adaptation. Modeling and validation efforts help to understand the structural diversity within protein families like dehydrins and how this relates to their functional variations.

The predicted structural characteristics of Rab16B, such as its hydrophilic nature and the presence of disordered regions, are consistent with the known properties of dehydrins, which function by preventing damage to cellular components during dehydration and other abiotic stresses.

Compound Information

Future Directions and Translational Research Potential

Elucidating Undiscovered Regulatory Mechanisms

Further research is needed to fully delineate the complex regulatory mechanisms governing Rab16B activity and expression. This includes identifying novel post-translational modifications and characterizing previously unknown upstream regulators.

Identification of Novel Post-Translational Modifications

While the general mechanism of Rab protein activation involves GTP binding and hydrolysis, regulated by GEFs and GAPs, the role of post-translational modifications (PTMs) in modulating Rab16B function is an area requiring further investigation. researchgate.netcreativebiolabs.netnih.gov PTMs such as phosphorylation can influence protein stability, localization, and interaction with other molecules. ijbs.comresearchgate.net Identifying specific phosphorylation sites or other modifications on Rab16B could reveal new layers of regulation affecting its activity or interaction with downstream targets. For instance, studies on other proteins involved in stress response have highlighted the importance of phosphorylation by kinases like SnRK2 for their activation. ijbs.comresearchgate.net

Characterization of Unidentified Upstream Regulators

Understanding the factors that control Rab16B expression is crucial. While ABA is a known inducer, the specific transcription factors and signaling components that bind to its promoter elements and regulate its transcription warrant further characterization. researchgate.netpnas.orgnih.gov Research has identified ABA-responsive elements (ABREs) in the Rab16B promoter and implicated bZIP transcription factors in binding to such elements to trans-activate gene expression. researchgate.netpnas.orgresearchgate.net However, other upstream regulators and the intricate signaling pathways that converge on Rab16B expression, especially under various environmental stress conditions, remain to be fully elucidated. Identifying these regulators could provide targets for manipulating Rab16B expression to enhance stress tolerance. Studies on other stress-responsive genes have identified transcription factors like AREBs that function in ABA-dependent pathways. pnas.org

Identifying Novel Interacting Partners and Effector Molecules

Rab proteins exert their functions by interacting with a diverse array of effector molecules in their active GTP-bound state. researchgate.netcreativebiolabs.netnih.govtandfonline.com Expanding the known interactome of Rab16B and functionally characterizing these new partners and the pathways they influence is a key future direction.

Expanding the Rab16B Interactome

While Rab16B is known to be involved in stress responses, its specific downstream effectors that mediate these effects are not fully cataloged. Techniques such as yeast two-hybrid screens, affinity purification followed by mass spectrometry, and bimolecular fluorescence complementation can be employed to systematically identify proteins that interact with Rab16B. nih.gov Given Rab16B's association with membrane trafficking and stress tolerance, potential interacting partners could include proteins involved in vesicle budding, tethering, fusion, or those directly participating in cellular protective mechanisms under stress. researchgate.netcreativebiolabs.netnih.govtandfonline.com

Functional Characterization of New Effector Pathways

Once novel interacting partners are identified, their functional significance in Rab16B-mediated processes needs to be determined. This involves investigating how these interactions influence membrane trafficking events, cellular localization of other proteins, or activation of downstream signaling cascades related to stress tolerance. For example, if Rab16B interacts with a protein involved in vesicle transport to the plasma membrane, characterizing this interaction could shed light on how stress signals might modulate the delivery of specific transporters or other protective molecules to the cell surface. nih.govphysiology.org Understanding these effector pathways is critical for understanding the molecular mechanisms by which Rab16B confers stress tolerance.

Comparative Genomics and Evolutionary Studies of Rab16B Orthologs

Analyzing the Rab16B gene and protein across different plant species through comparative genomics and evolutionary studies can provide valuable insights into conserved functional domains, regulatory elements, and evolutionary pressures that have shaped its role. ciheam.orgnih.gov

Comparing the promoter regions of Rab16B orthologs in various plant species can help identify conserved cis-regulatory elements, suggesting their importance in stress-inducible expression across different lineages. nih.govjst.go.jpnih.gov Similarly, comparing protein sequences can highlight conserved domains or residues that are critical for GTP binding, effector interaction, or post-translational modifications. physiology.orguq.edu.au Evolutionary studies can also reveal gene duplication events or diversification within the Rab16 family, potentially indicating sub-functionalization or neo-functionalization of Rab16B in specific plant adaptations. nih.govoup.com Such studies can inform efforts to engineer enhanced stress tolerance in crops by identifying key conserved features or variations associated with superior stress resilience in certain species. researchgate.netciheam.org

Divergence and Conservation across Plant Species

Studies involving phylogenetic analysis of gene families, such as the rab16/17 family in grasses like sorghum, maize, and rice, have been employed to identify conserved noncoding regulatory elements. This comparative approach across species with varying degrees of divergence allows for the identification of regulatory sequences that have been retained due to their functional importance. While conserved noncoding sequences have been identified, analysis of the RAB16 proteins themselves has indicated divergence among them, suggesting evolutionary changes have occurred within this protein family across different plant lineages.

Insights into Adaptation and Speciation

The induction of Rab genes, including Rab16B, in response to environmental stresses like salinity, drought, and cold highlights their involvement in plant adaptation mechanisms. nih.gov Abiotic stresses, particularly salinity, are recognized as powerful forces that can drive adaptation and potentially lead to speciation over evolutionary time. The differential expression patterns and functional variations of Rab16B and other Rab proteins across species may reflect adaptations to specific environmental niches and contribute to the genetic basis of divergence between plant lineages.

Applications in Crop Improvement for Stress Resilience (Academic Perspective)

Leveraging the knowledge of Rab16B protein's function in stress tolerance holds significant academic potential for improving crop resilience through various biotechnological and breeding approaches.

Strategies for Enhanced Abiotic Stress Tolerance

One key strategy for enhancing abiotic stress tolerance involves the genetic manipulation of stress-responsive genes like Rab16B. Rab genes are induced by ABA and various osmotic stresses, and their overexpression, along with associated factors, has been reported to increase tolerance to different abiotic stresses. nih.gov For instance, transgenic rice lines expressing RAB16 proteins have demonstrated enhanced defense mechanisms against salt stress, resulting in improved growth and yield under saline conditions compared to non-transgenic varieties.

Molecular strategies focus on understanding and utilizing the regulatory elements controlling Rab16B expression. The promoter region of the rice rab16B gene contains distinct ABA-responsive elements (ABREs), specifically Motif I and Motif III, which are essential for ABA-induced expression and interact with different transcription factors. Basic leucine (B10760876) zipper (bZIP) transcription factors are known to bind to ABREs and activate the transcription of Rab genes, contributing to abiotic stress tolerance. nih.gov Engineering these regulatory elements or the transcription factors that interact with them presents avenues for precisely controlling Rab16B expression under stress conditions. Furthermore, synthetic promoters based on stress-responsive elements from genes like Rab16A have been developed and used in transgenic plants to induce the expression of proteins conferring tolerance to ABA, salt, and cold, indicating the potential for similar approaches with Rab16B regulatory elements.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for initial characterization of Rab16B protein expression under abiotic stress?

  • Methodological Answer : Use quantitative reverse transcription PCR (qRT-PCR) with primers specific to Rab16B, ensuring primer specificity via agarose gel electrophoresis (e.g., 1% gel to check for non-specific bands or primer dimers). Normalize cycle threshold (CT) values using stable reference genes like elF1α. Include multiple biological and technical replicates to account for variability. Stress treatments should be standardized (e.g., salinity at 150 mM NaCl, high temperature at 42°C) and sampled at critical time points (e.g., 6h, 48h) .

Q. How can researchers identify regulatory elements controlling Rab16B expression?

  • Methodological Answer : Conduct promoter deletion analysis using constructs with progressive truncations of the Rab16B promoter fused to a reporter gene (e.g., GUS or GFP). Electrophoretic mobility shift assays (EMSAs) can validate transcription factor binding to ABA-responsive elements (ABREs). Reference studies such as Ono et al. (1996), which identified two distinct ABREs in the Rab16B promoter, to guide motif discovery .

Advanced Research Questions

Q. How should a comprehensive study investigating Rab16B’s role across multiple abiotic stresses be designed?

  • Methodological Answer : Implement a factorial experimental design with controlled variables (e.g., stress type, intensity, duration). For example:

  • Stressors : Salinity (NaCl), drought (PEG), temperature extremes, nutrient deprivation (N, P, K).
  • Replicates : Minimum three biological replicates per condition.
  • Time-series sampling : Collect data at early (6h) and late (48h) phases to capture dynamic expression patterns.
    Use ANOVA to assess significance of stress effects (p < 0.01) and post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .

Q. What strategies can resolve contradictions in Rab16B expression data across studies?

  • Methodological Answer : Perform meta-analysis of transcriptomics datasets (e.g., from GEO, ArrayExpress) to identify consensus expression trends. Use tools like WGCNA to detect co-expression modules associated with Rab16B. Statistically evaluate heterogeneity across studies using funnel plots or I² statistics. Validate discrepancies via independent qRT-PCR under standardized conditions .

Q. How can multi-omics data integration elucidate Rab16B’s molecular networks?

  • Methodological Answer : Combine RNA-seq, proteomics, and metabolomics data using co-expression networks (e.g., WGCNA) to identify Rab16B-associated modules. Annotate modules with Gene Ontology (GO) terms (e.g., "response to osmotic stress") and cross-reference with protein interaction databases (e.g., STRING). Prioritize hub genes (e.g., TIFY9, ADF3) for functional validation .

Q. What validation approaches confirm Rab16B’s functional role in stress tolerance?

  • Methodological Answer :

  • Knockout/knockdown : Use CRISPR/Cas9 or RNAi to generate Rab16B mutants and assess phenotypic changes (e.g., germination rate, biomass) under stress.
  • Heterologous expression : Express Rab16B in stress-sensitive models (e.g., Arabidopsis) and measure tolerance metrics (e.g., ion leakage, chlorophyll content).
  • Phenotyping : Apply high-throughput phenotyping platforms to quantify physiological responses (e.g., root architecture, stomatal conductance) .

Data Analysis and Interpretation

Q. How should researchers analyze Rab16B expression data with variable responses across stresses?

  • Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to group stress conditions based on Rab16B expression profiles. Use mixed-effects models to account for nested variables (e.g., stress type × duration). Report effect sizes (e.g., fold-change) with confidence intervals to highlight biologically meaningful differences .

Q. What statistical frameworks are robust for comparing Rab16B expression across divergent experimental setups?

  • Methodological Answer : Employ meta-regression to adjust for study-specific covariates (e.g., growth stage, stress concentration). Use random-effects models if heterogeneity is high (I² > 50%). Validate findings via leave-one-out sensitivity analysis to assess robustness .

Tables for Key Experimental Parameters

Parameter Recommended Specification Reference
qRT-PCR normalizationelF1α (ΔCT method)
Stress duration (salinity)48h exposure to 150 mM NaCl
Replicates3 biological, 3 technical
Statistical thresholdp < 0.01 (ANOVA), FDR-adjusted for multiple comparisons

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.